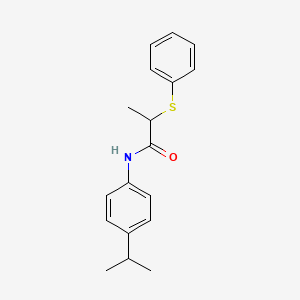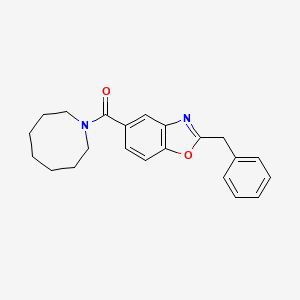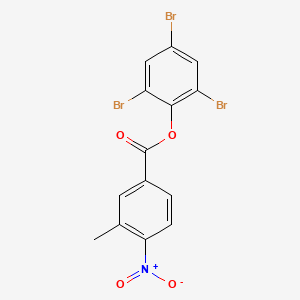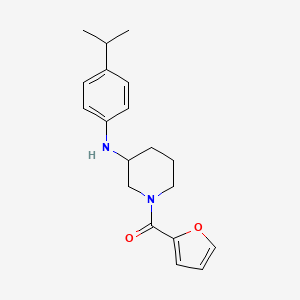
N-(4-isopropylphenyl)-2-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropylphenyl)-2-(phenylthio)propanamide, also known as IPP, is a chemical compound that has gained attention in the scientific community for its potential use in research. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
Mecanismo De Acción
The mechanism of action of N-(4-isopropylphenyl)-2-(phenylthio)propanamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. N-(4-isopropylphenyl)-2-(phenylthio)propanamide has also been shown to inhibit the activity of histone deacetylases (HDACs), proteins that are involved in cancer cell growth.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-2-(phenylthio)propanamide has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to inhibit the growth of cancer cells and has been studied for its potential use in the development of cancer treatments. N-(4-isopropylphenyl)-2-(phenylthio)propanamide has been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation. This compound has also been shown to inhibit the activity of HDACs, proteins that are involved in cancer cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-isopropylphenyl)-2-(phenylthio)propanamide has several advantages for use in lab experiments. This compound has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases. N-(4-isopropylphenyl)-2-(phenylthio)propanamide has also been shown to inhibit the growth of cancer cells and has been studied for its potential use in the development of cancer treatments. However, there are also limitations to the use of N-(4-isopropylphenyl)-2-(phenylthio)propanamide in lab experiments. This compound has not been extensively studied in vivo and its safety and toxicity have not been fully evaluated.
Direcciones Futuras
There are several future directions for the study of N-(4-isopropylphenyl)-2-(phenylthio)propanamide. One direction is the further investigation of the mechanism of action of this compound. The exact mechanisms by which N-(4-isopropylphenyl)-2-(phenylthio)propanamide inhibits the activity of COX-2 and HDACs need to be further elucidated. Another direction is the evaluation of the safety and toxicity of this compound. The safety and toxicity of N-(4-isopropylphenyl)-2-(phenylthio)propanamide need to be fully evaluated before it can be considered for use in clinical trials. Finally, the potential use of N-(4-isopropylphenyl)-2-(phenylthio)propanamide in the treatment of other diseases and conditions should be explored.
Métodos De Síntesis
The synthesis of N-(4-isopropylphenyl)-2-(phenylthio)propanamide has been achieved through various methods. One method involves the reaction of 4-isopropylbenzaldehyde with phenylmagnesium bromide to form 4-isopropylphenylmagnesium bromide. This compound is then reacted with 2-chlorothiophene to form N-(4-isopropylphenyl)-2-(phenylthio)propanamide. Another method involves the reaction of 4-isopropylbenzaldehyde with phenylacetic acid in the presence of thionyl chloride to form N-(4-isopropylphenyl)-2-(phenylthio)propanamide.
Aplicaciones Científicas De Investigación
N-(4-isopropylphenyl)-2-(phenylthio)propanamide has been studied for its potential use in scientific research. This compound has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. N-(4-isopropylphenyl)-2-(phenylthio)propanamide has also been studied for its potential use in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells and has been studied for its potential use in the development of cancer treatments.
Propiedades
IUPAC Name |
2-phenylsulfanyl-N-(4-propan-2-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-13(2)15-9-11-16(12-10-15)19-18(20)14(3)21-17-7-5-4-6-8-17/h4-14H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKNXKALCSUDEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(C)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenylsulfanyl-N-(4-propan-2-ylphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole](/img/structure/B4966740.png)
![N-{1-[4,5-bis(dimethylamino)-1-naphthyl]-2,2,2-trichloroethyl}-4-chlorobenzenesulfonamide](/img/structure/B4966756.png)
![3-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B4966763.png)
![ethyl 4-[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4966765.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide](/img/structure/B4966767.png)
![[(4,6,8-trimethyl-2-quinolinyl)thio]acetonitrile](/img/structure/B4966774.png)
![[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetonitrile](/img/structure/B4966775.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B4966787.png)


![benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4966793.png)

![4-[(4-acetyl-1-piperazinyl)sulfonyl]morpholine](/img/structure/B4966812.png)
![4-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4966814.png)